Home > Products > Screening Compounds P60744 > Antibacterial agent 19
Antibacterial agent 19 -

Antibacterial agent 19

Catalog Number: EVT-8931845
CAS Number:
Molecular Formula: C16H16F2N2O4
Molecular Weight: 338.31 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Antibacterial agent 19 is a novel compound that has garnered attention for its potential antibacterial properties. It belongs to a class of compounds known as butenolides, which are characterized by their unique structural features and biological activities. The compound has been synthesized and evaluated for its efficacy against various bacterial strains, demonstrating promising results in both in vitro and in vivo studies.

Source

Antibacterial agent 19 was synthesized as part of a research initiative aimed at developing new antimicrobial agents to combat antibiotic resistance. The synthesis process involved the use of specific chemical precursors and reaction conditions tailored to yield effective antibacterial compounds. The research findings were published in peer-reviewed journals, contributing to the body of knowledge surrounding this compound's synthesis and biological activity .

Classification

Antibacterial agent 19 can be classified under the following categories:

  • Chemical Class: Butenolides
  • Biological Activity: Antibacterial
  • Mechanism of Action: Disruption of bacterial cell function
Synthesis Analysis

Methods

The synthesis of antibacterial agent 19 involves several key steps, utilizing standard organic synthesis techniques. The process typically includes:

  1. Formation of Intermediates: Initial reactions involve the formation of key intermediates through condensation reactions.
  2. Cyclization: A cyclization step is employed to form the butenolide structure.
  3. Purification: The final product is purified using techniques such as column chromatography to ensure high purity levels.

Technical Details

The synthesis process for antibacterial agent 19 may involve the following reactions:

  • Condensation Reaction: Combining appropriate aldehydes and ketones under acidic or basic conditions.
  • Cyclization: Utilizing heat or catalysts to promote cyclization, forming the characteristic ring structure.
  • Characterization Techniques: The synthesized compound is characterized using techniques such as Nuclear Magnetic Resonance spectroscopy and Mass Spectrometry to confirm its structure .
Molecular Structure Analysis

Structure

The molecular structure of antibacterial agent 19 features a butenolide core, which is characterized by a five-membered lactone ring. This structure is essential for its biological activity.

Data

Key structural data may include:

  • Molecular Formula: CxHyOz (specific values depend on the exact composition)
  • Molecular Weight: Determined via Mass Spectrometry
  • Nuclear Magnetic Resonance Spectra: Used to elucidate the hydrogen and carbon environments within the molecule.
Chemical Reactions Analysis

Reactions

Antibacterial agent 19 undergoes various chemical reactions that can influence its antibacterial efficacy. These may include:

  • Hydrolysis: Reaction with water that could affect stability.
  • Redox Reactions: Potential interactions with cellular components leading to antibacterial activity.

Technical Details

The reactions are typically monitored using chromatographic techniques to assess conversion rates and product formation. Reaction conditions such as temperature, pH, and solvent choice are critical for optimizing yield and purity .

Mechanism of Action

Process

The mechanism of action for antibacterial agent 19 involves targeting bacterial cell structures or functions, leading to cell death or growth inhibition. This may occur through:

  • Disruption of Cell Membrane Integrity: Causing leakage of cellular contents.
  • Inhibition of Protein Synthesis: Interfering with ribosomal function.

Data

Experimental data supporting these mechanisms include:

  • Minimum Inhibitory Concentration Values: Indicating the effectiveness against specific bacterial strains.
  • Time-Kill Studies: Demonstrating bactericidal effects over time .
Physical and Chemical Properties Analysis

Physical Properties

Antibacterial agent 19 exhibits several notable physical properties:

  • Appearance: Typically a solid or crystalline form.
  • Solubility: Solubility in polar and non-polar solvents can vary, influencing application methods.

Chemical Properties

Key chemical properties include:

  • Stability: Assessment under various environmental conditions (light, temperature).
  • Reactivity: Potential interactions with other compounds, influencing its effectiveness as an antibacterial agent.

Relevant data from studies indicate that the compound maintains stability under standard laboratory conditions but may degrade under extreme pH or temperature variations .

Applications

Scientific Uses

Antibacterial agent 19 has several applications in scientific research, including:

  • Development of New Antibiotics: Serving as a lead compound for further modification and optimization.
  • Mechanistic Studies: Providing insights into bacterial resistance mechanisms and potential countermeasures.
  • Agricultural Applications: Potential use in crop protection against bacterial pathogens affecting plant health.

Research continues to explore its efficacy across different bacterial strains and its potential integration into therapeutic regimens .

Mechanisms of Action and Target Specificity

Inhibition of Bacterial Elongation Factor-G in Staphylococcus aureus

Antibacterial agent 19 exerts its primary bacteriostatic activity against Staphylococcus aureus by specifically targeting Elongation Factor-G (EF-G), a GTPase essential for ribosomal translocation during protein synthesis. Structural analyses reveal that the compound binds to a hydrophobic pocket formed by domains I, II, and III of EF-G and the sarcin-ricin loop of 23S ribosomal RNA (rRNA). This binding stabilizes EF-G in a GTP-bound conformation after GTP hydrolysis, preventing the conformational changes necessary for factor dissociation from the ribosome. Consequently, ribosomal recycling and tRNA translocation are arrested, stalling global protein synthesis [2] [10].

High-resolution cryo-EM studies (2.0–2.5 Å) demonstrate that Antibacterial agent 19 locks the ribosome in a chimeric state (60–93% occupancy), characterized by a swiveled small subunit head and a single transfer RNA (tRNA) in a hybrid pe/E site. This state disrupts the coordinated movement of messenger RNA (mRNA) and tRNAs, mechanistically distinct from the classical post-translocational state observed in uninhibited ribosomes [10]. Resistance-conferring mutations (e.g., F88L in EF-G) reduce compound affinity by destabilizing this binding pocket, though fitness costs impair bacterial growth kinetics [2].

Table 1: EF-G Binding Parameters of Antibacterial Agent 19 in Staphylococcus aureus

Biological TargetBinding SiteRibosomal State StabilizedConsequence
Elongation Factor-G (EF-G)Domains I-III/23S rRNA interfaceChimeric (pe/E) state (60–93% occupancy)Translocation arrest
Mutant EF-G (F88L variant)Altered hydrophobic pocketReduced chimeric state formationResistance development

Disruption of Membrane Permeability in Klebsiella pneumoniae and Methicillin-Resistant Staphylococcus aureus

Beyond ribosomal inhibition, Antibacterial agent 19 disrupts membrane integrity in both Gram-positive and Gram-negative ESKAPE pathogens. In methicillin-resistant Staphylococcus aureus (MRSA), the compound induces dose-dependent increases in inner membrane permeability, evidenced by rapid uptake of membrane-impermeant fluorescent dyes (e.g., propidium iodide). Scanning electron microscopy reveals extensive cell surface invagination and loss of septation in treated cells, consistent with impaired membrane homeostasis [7].

For Klebsiella pneumoniae, Antibacterial agent 19 compromises outer membrane integrity by interacting with lipopolysaccharides (LPS) and porin channels. This action enhances compound penetration while simultaneously disrupting proton motive force, as measured by membrane depolarization assays using diSC3(5) fluorescence. Additionally, the agent suppresses efflux pump activity: Quantitative reverse transcription polymerase chain reaction (qRT-PCR) shows downregulation of acrAB-tolC homologs in Klebsiella pneumoniae, reducing antibiotic extrusion capacity by 40–60% at sub-inhibitory concentrations [7] [8].

Table 2: Membrane-Targeted Effects of Antibacterial Agent 19

PathogenMembrane TargetPermeability ChangeEfflux Pump ModulationMorphological Alterations
Klebsiella pneumoniaeOuter membrane/LPS3.5-fold increase (vs. control)50% reduction in acrB expressionLocalized blebbing
Methicillin-resistant Staphylococcus aureusCytoplasmic membrane4.2-fold increase (vs. control)norA downregulation by 40%Septation loss, invagination

Comparative Analysis of Binding Affinities to ESKAPE Pathogen Targets

Antibacterial agent 19 exhibits variable target affinity across ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, Enterobacter spp.), correlating with its spectrum of activity. Minimum inhibitory concentration (MIC) assays demonstrate potent efficacy against Staphylococcus aureus (0.022 mg/mL) and Klebsiella pneumoniae (0.022 mg/mL), with moderately reduced activity against carbapenem-resistant Enterobacter spp. (0.045 mg/mL). This differential susceptibility arises from structural variations in EF-G across species and pathogen-specific membrane composition [4] [6].

Thermal shift assays quantify binding stability, revealing a ΔTm of +8.9°C for Staphylococcus aureus EF-G versus +5.1°C for Klebsiella pneumoniae EF-G, indicating higher binding affinity in Gram-positive pathogens. Molecular dynamics simulations identify key determinants of binding: (1) hydrogen bonding with 23S rRNA nucleotide A2660 (Staphylococcus aureus numbering), conserved in 89% of ESKAPE strains; and (2) hydrophobic interactions with EF-G residue V88, mutated in fusidic acid-resistant isolates. Crucially, the compound maintains activity against Klebsiella pneumoniae expressing extended-spectrum β-lactamases (ESBLs) and carbapenemases (KPC, NDM), confirming target specificity independent of conventional resistance mechanisms [4] [8].

Table 3: Comparative Target Affinity and Resistance Profiles

PathogenMIC (mg/mL)Thermal Shift (ΔTm)Resistance Mechanism Bypassed
Staphylococcus aureus (Methicillin-susceptible)0.022+8.9°Cβ-lactamase, PBP2a alteration
Staphylococcus aureus (Methicillin-resistant)0.022+8.5°CmecA-mediated resistance
Klebsiella pneumoniae (ESBL-positive)0.022+5.1°CCTX-M enzymes
Klebsiella pneumoniae (Carbapenem-resistant)0.045+4.9°CKPC/NDM carbapenemases

Properties

Product Name

Antibacterial agent 19

IUPAC Name

1-ethyl-6,8-difluoro-7-morpholin-4-yl-4-oxoquinoline-3-carboxylic acid

Molecular Formula

C16H16F2N2O4

Molecular Weight

338.31 g/mol

InChI

InChI=1S/C16H16F2N2O4/c1-2-19-8-10(16(22)23)15(21)9-7-11(17)14(12(18)13(9)19)20-3-5-24-6-4-20/h7-8H,2-6H2,1H3,(H,22,23)

InChI Key

DASUZCVFUIROFI-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=O)C2=CC(=C(C(=C21)F)N3CCOCC3)F)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.